molecular formula C10H17N B14652482 3,7-Dimethyloct-7-enenitrile CAS No. 51566-63-3

3,7-Dimethyloct-7-enenitrile

Cat. No.: B14652482
CAS No.: 51566-63-3
M. Wt: 151.25 g/mol
InChI Key: IZEVAEFFCNNIFP-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-7-enenitrile is an organic compound with the molecular formula C10H17N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloct-7-enenitrile can be synthesized through several methods. One common approach involves the reaction of citronellal with hydrogen cyanide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where citronellal is reacted with hydrogen cyanide. The process is optimized for efficiency, with careful monitoring of reaction parameters to maximize output and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloct-7-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7-Dimethyloct-7-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloct-7-enenitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile (CH3CN)
  • Isobutyronitrile (C4H7N)
  • Propiononitrile (C3H5N)
  • Acrylonitrile (C3H3N)
  • Butyronitrile (C4H7N)
  • Malononitrile (C3H2N2)
  • Valeronitrile (C5H9N)
  • Succinonitrile (C4H6N2)
  • Adiponitrile (C6H8N2)
  • Oleonitrile (C18H33N)

Uniqueness

3,7-Dimethyloct-7-enenitrile stands out due to its specific structure, which imparts unique chemical and physical properties. Its branched chain and the presence of a double bond make it distinct from other nitriles, influencing its reactivity and applications .

Properties

CAS No.

51566-63-3

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

3,7-dimethyloct-7-enenitrile

InChI

InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-7H2,2-3H3

InChI Key

IZEVAEFFCNNIFP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=C)C)CC#N

Origin of Product

United States

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